N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Description
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is a chemical compound with the molecular formula C16H14Cl2N2OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a carbamothioyl group attached to a dimethylbenzamide core .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-9-3-4-11(7-10(9)2)15(21)20-16(22)19-14-6-5-12(17)8-13(14)18/h3-8H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCMQCVHPYIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361765 | |
| Record name | STK095645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-63-0 | |
| Record name | STK095645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 2,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
Medicinal Chemistry
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth through specific molecular targets.
- Anti-inflammatory Properties : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.
Agricultural Chemistry
The compound has been explored for use as a pesticide or herbicide due to its structural similarity to known agrochemicals. Its effectiveness against specific pests or plant pathogens could be beneficial in agricultural practices.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique functional groups allow for further derivatization and modification to develop new pharmaceuticals or agrochemicals.
Analytical Chemistry
The compound can be utilized as a reagent in analytical chemistry for the detection and quantification of specific analytes due to its ability to form stable complexes with metal ions or other compounds.
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Insecticidal Activity
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests like aphids and whiteflies. The study highlighted its potential role in integrated pest management strategies.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Uniqueness
N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the carbamothioyl group contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for N-[(2,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide?
- Methodological Answer : The compound is typically synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 3,4-dimethylbenzamide under reflux in anhydrous acetone or THF for 6–8 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Yield optimization requires strict anhydrous conditions and stoichiometric control .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3, focusing on thioureido (-N-C(=S)-N-) protons (δ 10.5–12.5 ppm) and aromatic regions .
- IR : Confirm thiocarbonyl (C=S) stretching at 1200–1250 cm⁻¹ and amide (C=O) at 1650–1700 cm⁻¹ .
- Single-crystal X-ray diffraction : Resolve molecular geometry with R factor <0.05, using Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Key parameters include C–S bond lengths (1.68–1.72 Å) and dihedral angles between aromatic rings .
Q. How should researchers handle stability and storage challenges?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. Degradation products (e.g., hydrolyzed amides) can be identified via LC-MS .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., bond lengths, vibrational frequencies)?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311G(d,p)) to optimize geometry and compare with X-ray data. Adjust for crystal packing effects using periodic boundary conditions .
- For vibrational analysis, scale theoretical IR frequencies by 0.961–0.967 to match experimental data, accounting for anharmonicity .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify close contacts (e.g., H···Cl, S···H) using CrystalExplorer. The dnorm parameter highlights hydrogen bonds (e.g., N–H···O/S) .
- Energy frameworks : Calculate lattice energy contributions (electrostatic, dispersion) with CE-B3LYP/6-31G(d) to map interaction hierarchies .
Q. How can molecular docking guide bioactivity studies (e.g., enzyme inhibition)?
- Methodological Answer :
- Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Set grid parameters to encompass the active site (e.g., 25 × 25 × 25 ų). Validate poses with MD simulations (AMBER, 100 ns) and MM/GBSA binding energy calculations .
Q. What experimental designs minimize by-products during synthesis?
- Methodological Answer :
- Screen solvents (DMF for polar intermediates, toluene for high-temperature reactions) and catalysts (triethylamine for acid scavenging).
- Use LC-MS to track by-product formation (e.g., disubstituted thioureas) and adjust reaction time/temperature gradients .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectral assignments (e.g., overlapping NMR signals)?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons. For thioureido protons, use variable-temperature NMR to reduce exchange broadening .
- Cross-validate with solid-state NMR (CP-MAS) if crystallinity permits .
Q. What steps reconcile computational vs. experimental dipole moments?
- Methodological Answer :
- Compute dipole moments at the MP2/cc-pVTZ level, incorporating solvent effects (PCM model for DMSO). Compare with Stark spectroscopy measurements in solution .
Methodological Tables
| Parameter | Experimental (XRD) | DFT (B3LYP/6-311G(d,p)) | Deviation |
|---|---|---|---|
| C–S bond length (Å) | 1.70 | 1.72 | +0.02 |
| N–H···O hydrogen bond (Å) | 2.89 | 2.95 | +0.06 |
| Dihedral angle (°) | 45.3 | 47.1 | +1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
